molecular formula C8H11N3S B13345220 Methyl (E)-N'-phenylcarbamohydrazonothioate

Methyl (E)-N'-phenylcarbamohydrazonothioate

Cat. No.: B13345220
M. Wt: 181.26 g/mol
InChI Key: SKKONFSLZIDVKC-UHFFFAOYSA-N
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Description

Methyl (E)-N’-phenylcarbamohydrazonothioate is an organic compound that belongs to the class of hydrazonothioates This compound is characterized by the presence of a phenyl group attached to a carbamohydrazonothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-N’-phenylcarbamohydrazonothioate typically involves the reaction of methyl isothiocyanate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Methyl Isothiocyanate with Phenylhydrazine: This step involves the nucleophilic attack of phenylhydrazine on the carbon atom of methyl isothiocyanate, leading to the formation of the hydrazonothioate compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Methyl (E)-N’-phenylcarbamohydrazonothioate may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-N’-phenylcarbamohydrazonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives

Scientific Research Applications

Methyl (E)-N’-phenylcarbamohydrazonothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl (E)-N’-phenylcarbamohydrazonothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl Isothiocyanate: A precursor in the synthesis of Methyl (E)-N’-phenylcarbamohydrazonothioate.

    Phenylhydrazine: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of the compound.

Uniqueness

Methyl (E)-N’-phenylcarbamohydrazonothioate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

methyl N'-anilinocarbamimidothioate

InChI

InChI=1S/C8H11N3S/c1-12-8(9)11-10-7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11)

InChI Key

SKKONFSLZIDVKC-UHFFFAOYSA-N

Isomeric SMILES

CS/C(=N/NC1=CC=CC=C1)/N

Canonical SMILES

CSC(=NNC1=CC=CC=C1)N

Origin of Product

United States

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